molecular formula C10H14BNO3 B13475479 4-(3-Hydroxypyrrolidino)phenylboronic acid

4-(3-Hydroxypyrrolidino)phenylboronic acid

Cat. No.: B13475479
M. Wt: 207.04 g/mol
InChI Key: JKRHOCRIUDIWBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid: is an organic compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under reductive amination conditions.

    Attachment to the Phenyl Ring: The hydroxypyrrolidine moiety is then attached to the phenyl ring via a nucleophilic substitution reaction.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated pyrrolidine ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a fully saturated pyrrolidine ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme activity, particularly those enzymes that interact with boronic acids. It can also be used in the development of new pharmaceuticals due to its potential bioactivity.

Medicine

In medicinal chemistry, [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to form stable complexes with other molecules.

Mechanism of Action

The mechanism of action of [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological processes. The hydroxypyrrolidine moiety can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the hydroxypyrrolidine moiety, making it less versatile in biological applications.

    [4-(3-aminopyrrolidin-1-yl)phenyl]boronic acid: Similar structure but with an amino group instead of a hydroxyl group, which can lead to different reactivity and biological activity.

    [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic ester: An ester derivative that may have different solubility and stability properties.

Uniqueness

The presence of both the boronic acid group and the hydroxypyrrolidine moiety in [4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H14BNO3

Molecular Weight

207.04 g/mol

IUPAC Name

[4-(3-hydroxypyrrolidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H14BNO3/c13-10-5-6-12(7-10)9-3-1-8(2-4-9)11(14)15/h1-4,10,13-15H,5-7H2

InChI Key

JKRHOCRIUDIWBJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2CCC(C2)O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.